3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride
Overview
Description
3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride is a compound that belongs to the indole family, which is known for its diverse biological activities. . This compound, in particular, has shown promise in scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride typically involves multiple steps. One common method includes the reaction of 6-methoxyindole with hydrazine hydrate to form the carbohydrazide derivative. The reaction conditions often involve heating the reactants in an appropriate solvent such as ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while substitution reactions can yield various substituted indole derivatives.
Scientific Research Applications
3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride include other indole derivatives such as:
- 6-Methoxyindole-2-carboxylic acid
- 3-Aminoindole
- 6-Methoxy-1H-indole-2-carboxamide
These compounds share structural similarities but differ in their functional groups and specific biological activities.
Properties
IUPAC Name |
3-amino-6-methoxy-1H-indole-2-carbohydrazide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.ClH/c1-16-5-2-3-6-7(4-5)13-9(8(6)11)10(15)14-12;/h2-4,13H,11-12H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFMJGZVEMXANH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)NN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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